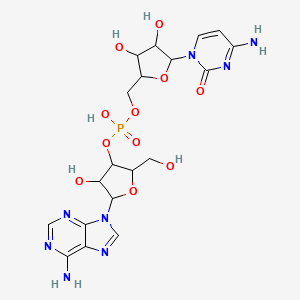![molecular formula C16H8F3NO2 B14146217 6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one CAS No. 892287-68-2](/img/structure/B14146217.png)
6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one is a fluorinated quinoline derivativeThe incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it a valuable compound for various scientific research applications .
Preparation Methods
The synthesis of 6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one involves several steps, including cyclization and fluorination reactionsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
6,8-Difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of potassium permanganate or chromium trioxide, while reduction reactions may use sodium borohydride or lithium aluminum hydride .
Substitution reactions often involve the replacement of fluorine atoms with other functional groups, such as amino or hydroxyl groups, using nucleophilic reagents like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6,8-Difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology, it has been studied for its potential as an antibacterial and antiviral agent due to its ability to inhibit bacterial DNA-gyrase and other enzymes .
In medicine, this compound has shown promise as an antineoplastic agent, with studies indicating its effectiveness in inhibiting topoisomerase II in cancer cells.
In industry, this compound is used in the development of new materials, such as liquid crystals and dyes, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. In antibacterial applications, it inhibits bacterial DNA-gyrase, an enzyme essential for DNA replication and transcription. This inhibition prevents the bacteria from reproducing and ultimately leads to their death .
In antineoplastic applications, the compound inhibits topoisomerase II, an enzyme involved in DNA replication and repair in cancer cells. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells, thereby reducing tumor growth .
Comparison with Similar Compounds
6,8-Difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one is unique due to its specific fluorination pattern and the presence of a carbonyl group on the quinoline ring. Similar compounds include other fluorinated quinolines, such as 6-fluoroquinoline and 8-fluoroquinoline, which also exhibit enhanced biological activity and unique chemical properties .
Compared to these similar compounds, this compound offers a distinct combination of fluorine atoms and functional groups that contribute to its specific biological and chemical activities .
Properties
CAS No. |
892287-68-2 |
|---|---|
Molecular Formula |
C16H8F3NO2 |
Molecular Weight |
303.23 g/mol |
IUPAC Name |
6,8-difluoro-3-(4-fluorobenzoyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H8F3NO2/c17-9-3-1-8(2-4-9)15(21)12-7-20-14-11(16(12)22)5-10(18)6-13(14)19/h1-7H,(H,20,22) |
InChI Key |
IZFNJGAVRDLQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC3=C(C2=O)C=C(C=C3F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-(1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B14146144.png)


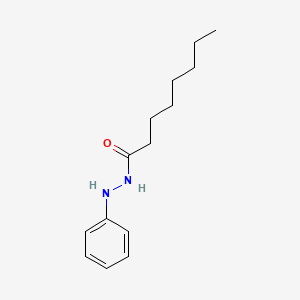
![3-[3-(Dimethylamino)propyl]oxolan-2-one](/img/structure/B14146164.png)
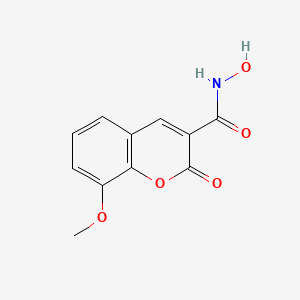
![p-Allylcalix[4]arene](/img/structure/B14146169.png)
![4-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B14146175.png)
![3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol](/img/structure/B14146179.png)
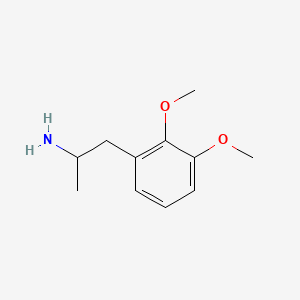
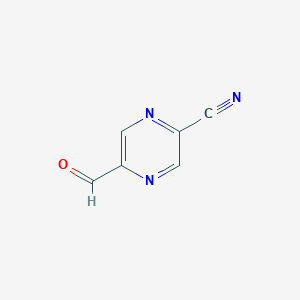
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea](/img/structure/B14146204.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B14146211.png)
